molecular formula C11H12O4S B13503216 2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid

2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid

Katalognummer: B13503216
Molekulargewicht: 240.28 g/mol
InChI-Schlüssel: ILRNPXNPIZDFSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid is an organic compound with the molecular formula C11H12O4S It is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a phenyl group attached to the third carbon of the thietane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid typically involves the reaction of a thietane derivative with a phenyl group under specific conditions One common method involves the use of a thietane-3-one precursor, which is reacted with phenylmagnesium bromide to introduce the phenyl group The resulting intermediate is then oxidized to form the 1,1-dioxo derivative

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The thietane ring and phenyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to its observed effects in biological systems.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-2-(1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride
  • 2-(3-Amino-1,1-dioxo-1lambda6-thietan-3-yl)acetic acid hydrochloride
  • 2-[(1,1-Dioxo-1lambda6-thiolan-3-yl)amino]acetic acid hydrochloride

Uniqueness

2-(1,1-Dioxo-3-phenyl-1lambda6-thietan-3-yl)acetic acid is unique due to the presence of both a phenyl group and a thietane ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H12O4S

Molekulargewicht

240.28 g/mol

IUPAC-Name

2-(1,1-dioxo-3-phenylthietan-3-yl)acetic acid

InChI

InChI=1S/C11H12O4S/c12-10(13)6-11(7-16(14,15)8-11)9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)

InChI-Schlüssel

ILRNPXNPIZDFSL-UHFFFAOYSA-N

Kanonische SMILES

C1C(CS1(=O)=O)(CC(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.